molecular formula C7H12O2 B2920954 1-(3-Methoxycyclobutyl)ethan-1-one CAS No. 1692624-10-4

1-(3-Methoxycyclobutyl)ethan-1-one

Cat. No.: B2920954
CAS No.: 1692624-10-4
M. Wt: 128.171
InChI Key: AWUNMVJFCFYSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxycyclobutyl)ethan-1-one is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol It is characterized by a cyclobutyl ring substituted with a methoxy group and an ethanone moiety

Preparation Methods

The synthesis of 1-(3-Methoxycyclobutyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form the methoxy derivative. The reaction conditions typically include refluxing the mixture at elevated temperatures to ensure complete conversion . Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(3-Methoxycyclobutyl)ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Methoxycyclobutyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methoxycyclobutyl)ethan-1-one involves its interaction with specific molecular targets. The methoxy group and ethanone moiety can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Methoxycyclobutyl)ethan-1-one can be compared with similar compounds such as:

These comparisons help in understanding the uniqueness and potential advantages of this compound in various applications.

Properties

IUPAC Name

1-(3-methoxycyclobutyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5(8)6-3-7(4-6)9-2/h6-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUNMVJFCFYSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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